Tetrafluoro-1,3-bis(trifluoromethyl)benzene Tetrafluoro-1,3-bis(trifluoromethyl)benzene
Brand Name: Vulcanchem
CAS No.: 319-82-4
VCID: VC3838709
InChI: InChI=1S/C8F10/c9-3-1(7(13,14)15)4(10)6(12)5(11)2(3)8(16,17)18
SMILES: C1(=C(C(=C(C(=C1F)F)F)C(F)(F)F)F)C(F)(F)F
Molecular Formula: C8F10
Molecular Weight: 286.07 g/mol

Tetrafluoro-1,3-bis(trifluoromethyl)benzene

CAS No.: 319-82-4

Cat. No.: VC3838709

Molecular Formula: C8F10

Molecular Weight: 286.07 g/mol

* For research use only. Not for human or veterinary use.

Tetrafluoro-1,3-bis(trifluoromethyl)benzene - 319-82-4

Specification

CAS No. 319-82-4
Molecular Formula C8F10
Molecular Weight 286.07 g/mol
IUPAC Name 1,2,3,5-tetrafluoro-4,6-bis(trifluoromethyl)benzene
Standard InChI InChI=1S/C8F10/c9-3-1(7(13,14)15)4(10)6(12)5(11)2(3)8(16,17)18
Standard InChI Key LALVQFXNRXDTGV-UHFFFAOYSA-N
SMILES C1(=C(C(=C(C(=C1F)F)F)C(F)(F)F)F)C(F)(F)F
Canonical SMILES C1(=C(C(=C(C(=C1F)F)F)C(F)(F)F)F)C(F)(F)F

Introduction

Structural and Electronic Characteristics

Molecular Architecture

The compound’s IUPAC name, 1,2,3,5-tetrafluoro-4,6-bis(trifluoromethyl)benzene, reflects its substitution pattern: fluorine atoms occupy the 1, 2, 3, and 5 positions, while trifluoromethyl (CF3\text{CF}_3) groups are located at the 4 and 6 positions . The SMILES notation C1(=C(C(=C(C(=C1F)F)F)C(F)(F)F)F)C(F)(F)F\text{C1(=C(C(=C(C(=C1F)F)F)C(F)(F)F)F)C(F)(F)F} and InChI key LALVQFXNRXDTGV-UHFFFAOYSA-N\text{LALVQFXNRXDTGV-UHFFFAOYSA-N} further define its planar aromatic structure .

Table 1: Key Structural Identifiers

PropertyValueSource
Molecular FormulaC8F10\text{C}_8\text{F}_{10}
Molecular Weight286.07 g/mol
CAS Number319-82-4
SMILESC1(=C(C(=C(C(=C1F)F)F)C(F)(F)F)F)C(F)(F)F\text{C1(=C(C(=C(C(=C1F)F)F)C(F)(F)F)F)C(F)(F)F}
InChIKeyLALVQFXNRXDTGV-UHFFFAOYSA-N\text{LALVQFXNRXDTGV-UHFFFAOYSA-N}

Electronic Effects

The electronegative fluorine and CF3\text{CF}_3 substituents induce strong electron-withdrawing effects, stabilizing the benzene ring through resonance and inductive mechanisms . This electronic configuration reduces reactivity toward electrophilic substitution, a hallmark of perfluorinated aromatics . Computational studies suggest that the compound’s low polarizability and high ionization potential arise from its symmetrical substitution pattern .

Synthesis and Manufacturing

Industrial Synthesis Routes

Tetrafluoro-1,3-bis(trifluoromethyl)benzene is typically synthesized via halogen-exchange reactions starting from partially fluorinated precursors. One reported method involves the treatment of 1,3-bis(trifluoromethyl)benzene with elemental fluorine under controlled conditions, followed by purification via fractional distillation .

Laboratory-Scale Preparation

A patent-pending approach utilizes Grignard reagent intermediates derived from 3,5-bis(trifluoromethyl)-1-bromobenzene. Reaction with magnesium in anhydrous tetrahydrofuran (THF) yields a phenylmagnesium bromide intermediate, which is subsequently quenched with paraformaldehyde to form benzyl alcohol derivatives . Halogenation of these intermediates with hydrobromic acid produces fluorinated benzyl halides, precursors to the target compound .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldSource
Grignard FormationMg, THF, 25–60°C, 2–5 hrs85–90%
FormylationParaformaldehyde, THF/toluene, 0–25°C78%
Halogenation48% HBr, H2SO4\text{H}_2\text{SO}_4, 100°C99%

Physical and Chemical Properties

Thermodynamic Stability

The compound’s fully fluorinated structure confers remarkable thermal stability, with decomposition temperatures exceeding 300°C . Its low volatility (predicted boiling point >200°C) and high density (~1.8 g/cm³) align with trends observed in perfluorinated aromatics .

Solubility and Reactivity

Tetrafluoro-1,3-bis(trifluoromethyl)benzene exhibits limited solubility in polar solvents but is miscible with fluorinated hydrocarbons and aromatic ethers . The strong C-F bonds (bond energy ~485 kJ/mol) render it resistant to hydrolysis and oxidation, even under acidic or basic conditions .

Table 3: Selected Physical Properties

PropertyValueSource
Density~1.8 g/cm³ (estimated)
Melting PointNot reported
Boiling Point>200°C (estimated)
Solubility in THFHigh

Applications in Industry and Research

Specialty Solvent

The compound’s chemical inertness and non-polar nature make it an ideal solvent for reactions involving strong Lewis acids or electrophiles, such as Friedel-Crafts alkylation . Its use in the synthesis of 3,5-bis(trifluoromethyl)benzylalcohol highlights its role in facilitating high-yield transformations .

Fluorinated Material Precursor

As a raw material, it serves as a building block for advanced polymers and liquid crystals, where its high fluorine content enhances thermal and chemical resistance . Recent studies explore its incorporation into proton-exchange membranes for fuel cells, leveraging its hydrophobic properties .

Comparative Analysis with Related Compounds

1,3-Bis(trifluoromethyl)benzene (CAS 402-31-3)

This analog lacks the four fluorine substituents, resulting in lower density (1.4 g/cm³), lower boiling point (116°C), and higher reactivity toward electrophiles .

Table 4: Structural and Property Comparison

PropertyTetrafluoro-1,3-bis(trifluoromethyl)benzene1,3-Bis(trifluoromethyl)benzene
Molecular FormulaC8F10\text{C}_8\text{F}_{10}C8H4F6\text{C}_8\text{H}_4\text{F}_6
Boiling Point>200°C116°C
Density~1.8 g/cm³1.4 g/cm³
ReactivityLowModerate

Recent Advances and Future Directions

Recent patents highlight innovations in catalytic fluorination methods to improve synthesis efficiency . Ongoing research explores its utility in organic electronics, where its electron-deficient aromatic system could enhance charge transport in semiconductors .

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